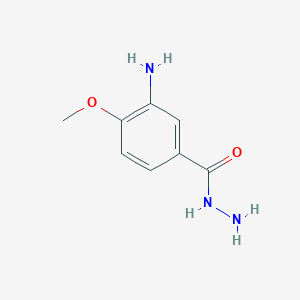

3-amino-4-methoxybenzohydrazide

Description

Contextual Significance of Benzohydrazide (B10538) Scaffolds in Modern Chemistry

The benzohydrazide scaffold is a privileged structure in modern chemistry, particularly in the realm of medicinal chemistry. This is due to its versatile biological activities, which include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The ability of the hydrazide-hydrazone group to form stable complexes with various metal ions also contributes to its significance, opening avenues for the development of new catalysts and materials. The structural rigidity and the presence of both hydrogen bond donors and acceptors in the benzohydrazide moiety allow for specific interactions with biological targets, making it a valuable pharmacophore in drug design.

Historical Perspective of 3-amino-4-methoxybenzohydrazide and Analogous Compounds in Chemical Research

The synthesis of substituted benzohydrazides, including those with amino and methoxy (B1213986) functionalities, likely emerged from the systematic exploration of structure-activity relationships of these early antitubercular drugs. The synthesis of the precursor, 3-amino-4-methoxybenzoic acid, is a key step. For instance, methods for preparing the related compound 3-amino-4-methoxybenzanilide (B94723) have been patented, indicating industrial interest in this substitution pattern for applications such as dyes and organic pigments. google.com The general synthetic route to benzohydrazides involves the reaction of a corresponding ester with hydrazine (B178648) hydrate (B1144303). Therefore, the synthesis of this compound would logically follow the preparation of methyl 3-amino-4-methoxybenzoate.

Current Research Trends and Emerging Areas for this compound Derivatives

Current research on benzohydrazide derivatives is vibrant and multifaceted, focusing on the synthesis of novel compounds with enhanced biological activities. A significant trend involves the derivatization of the hydrazide moiety to form Schiff bases, which are known to possess a wide range of pharmacological properties.

While specific research on this compound derivatives is not extensively documented in high-impact reviews, the general trends in benzohydrazide research provide a roadmap for its potential applications. For example, derivatives of similar structures, such as those of 3-amino-4-hydroxy-benzenesulfonamide, are being investigated for their anticancer properties. nih.gov The amino and methoxy groups on the benzene (B151609) ring of this compound offer sites for further chemical modification, allowing for the creation of a library of derivatives. These derivatives are often screened for a variety of biological activities, including but not limited to:

Anticancer Activity: The evaluation of new compounds for their ability to inhibit the growth of cancer cell lines is a major area of research.

Antimicrobial Activity: The search for new antibiotics and antifungal agents is a perpetual need, and benzohydrazide derivatives are frequently studied for this purpose.

Enzyme Inhibition: Many benzohydrazide derivatives are designed to inhibit specific enzymes involved in disease processes.

The exploration of their use in materials science, for instance, in the development of new polymers or as components in metal-organic frameworks, represents another emerging frontier.

Methodological Landscape in Benzohydrazide Research

The investigation of this compound and its derivatives relies on a well-established set of chemical and analytical techniques.

Synthesis: The primary method for synthesizing benzohydrazides is the reaction of a carboxylic acid ester with hydrazine hydrate. For this compound, this would involve the hydrazinolysis of a 3-amino-4-methoxybenzoate ester. The synthesis of derivatives, such as Schiff bases, is typically achieved through the condensation of the benzohydrazide with an appropriate aldehyde or ketone.

Characterization: The structural elucidation of newly synthesized compounds is a critical step. The following analytical techniques are routinely employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the number and types of protons and carbon atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the C=O (carbonyl) and N-H (amine and hydrazide) groups.

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Below is a table summarizing the key methodological tools in benzohydrazide research:

| Technique | Purpose | Typical Observations for a Benzohydrazide |

| Synthesis | ||

| Hydrazinolysis | Formation of the hydrazide from an ester | Reaction of a benzoate (B1203000) ester with N₂H₄·H₂O |

| Condensation | Formation of Schiff base derivatives | Reaction of the hydrazide with an aldehyde/ketone |

| Characterization | ||

| ¹H NMR | Structural elucidation (proton environment) | Signals for aromatic, methoxy, amino, and hydrazide protons |

| ¹³C NMR | Structural elucidation (carbon skeleton) | Signals for aromatic, methoxy, and carbonyl carbons |

| IR Spectroscopy | Functional group identification | Characteristic peaks for N-H, C=O, C-O, and C=C bonds |

| Mass Spectrometry | Molecular weight and formula determination | Molecular ion peak corresponding to the compound's mass |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-methoxybenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-13-7-3-2-5(4-6(7)9)8(12)11-10/h2-4H,9-10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUXRFDIXMUZOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Amino 4 Methoxybenzohydrazide

Established Synthetic Pathways to 3-amino-4-methoxybenzohydrazide and Precursors

The construction of this compound typically involves a multi-step sequence starting from readily available benzoic acid derivatives. The key steps include the strategic introduction of the amino and methoxy (B1213986) groups on the benzene (B151609) ring, followed by the formation of the hydrazide functional group.

The primary route to this compound begins with a substituted benzoic acid. A common precursor is 4-methoxy-3-nitrobenzoic acid. One synthetic approach involves the initial esterification of 4-methoxy-3-nitrobenzoic acid, followed by the reduction of the nitro group to an amine. For instance, 4-methoxy-3-nitrobenzoic acid can be reacted with 1-bromopentane (B41390) in the presence of potassium carbonate and DMF to form the pentyl ester. This intermediate is then subjected to catalytic hydrogenation using a palladium-carbon catalyst to reduce the nitro group, yielding the corresponding 3-amino-4-methoxybenzoic acid ester, which can then be converted to the hydrazide. nih.gov A nearly quantitative yield for 3-amino-4-methoxybenzoic acid can be achieved through this two-step process. nih.gov

An alternative strategy starts with 3-nitro-4-chlorobenzoic acid. wikipedia.orgnih.gov This pathway involves three main transformations:

Amidation: The carboxylic acid group is first converted to an amide, for example, by reacting it with aniline (B41778) in the presence of a coupling agent like phosphorus trichloride (B1173362) or thionyl chloride to form 3-nitro-4-chlorobenzanilide. wikipedia.orgnih.gov

Methoxylation: The chloro substituent is then displaced by a methoxy group. This is typically achieved by reacting the intermediate with sodium methoxide (B1231860) in methanol (B129727), a reaction that proceeds via nucleophilic aromatic substitution to yield 3-nitro-4-methoxybenzanilide. wikipedia.org

Reduction: The final step is the reduction of the nitro group to an amino group. This can be accomplished using various reducing agents, such as iron powder, zinc, or through catalytic hydrogenation, to afford the 3-amino-4-methoxybenzanilide (B94723). nih.gov

While this route yields an anilide rather than the benzoic acid itself, the underlying principles of introducing the required functional groups onto the benzene ring are clearly demonstrated. A similar process is used for the preparation of 3-amino-4-hydroxybenzoic acid, where the chloro group in 3-nitro-4-chlorobenzoic acid is first hydrolyzed to a hydroxyl group before the reduction of the nitro group. researchgate.net

The following table summarizes a typical synthesis of a precursor to the target molecule starting from a benzoic acid derivative.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield (%) |

| 1 | 3-Nitro-4-chlorobenzoic acid | Aniline, Thionyl Chloride, 100°C | 3-Nitro-4-chlorobenzanilide | 97 |

| 2 | 3-Nitro-4-chlorobenzanilide | Methanol, Potassium Hydroxide, Reflux | 3-Nitro-4-methoxybenzanilide | 94.9 |

| 3 | 3-Nitro-4-methoxybenzanilide | Reducing agent (e.g., Fe/HCl) | 3-Amino-4-methoxybenzanilide | - |

The final and crucial step in the synthesis of this compound is the conversion of a carboxylic acid ester into a hydrazide. This transformation, known as hydrazinolysis, is a well-established and efficient method.

First, the corresponding carboxylic acid, 3-amino-4-methoxybenzoic acid, is converted to its methyl or ethyl ester. This is typically accomplished through Fischer esterification, where the acid is refluxed in an excess of the desired alcohol (e.g., methanol or ethanol) with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. researchgate.netresearchgate.net The use of trimethylchlorosilane in methanol at room temperature also provides a convenient method for this esterification. organic-chemistry.org The resulting ester, methyl 3-amino-4-methoxybenzoate, is a stable, solid compound. organic-chemistry.org

Once the ester is obtained, it is reacted with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O), usually in an alcoholic solvent like methanol or ethanol (B145695). nih.gov The reaction mixture is typically heated under reflux for several hours. nih.govorientjchem.org The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group (-OR) and the formation of the stable hydrazide bond (-CONHNH₂). The general reaction is depicted below:

R-COOR' + N₂H₄ → R-CONHNH₂ + R'OH

This method is widely used for the synthesis of various benzohydrazides and provides good to excellent yields of the desired product. nih.govorientjchem.org The resulting this compound is a stable compound that serves as a versatile building block for further chemical modifications. nih.gov

Derivatization Strategies of the Hydrazide Moiety

The hydrazide functional group in this compound is a rich hub for chemical derivatization due to the presence of a nucleophilic terminal amino group (-NH₂) and an adjacent amide-like linkage. These features allow for a variety of chemical transformations, leading to a wide array of new molecules, including Schiff bases and various heterocyclic systems.

One of the most common derivatization strategies for hydrazides is their condensation with aldehydes and ketones to form Schiff bases, specifically known as hydrazones (R₂C=NNHCOR). wikipedia.org This reaction typically proceeds by heating the hydrazide with a stoichiometric amount of a carbonyl compound in a suitable solvent, such as ethanol or methanol. nih.govorientjchem.org Often, a catalytic amount of acid (e.g., glacial acetic acid) is added to facilitate the reaction. nih.govrsc.org

The reaction involves the nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step, eliminating a molecule of water to form the stable C=N double bond characteristic of a hydrazone. wikipedia.orgresearchgate.net

A wide variety of aromatic and aliphatic aldehydes and ketones can be used in this reaction, allowing for the synthesis of a large library of hydrazone derivatives. nih.govnih.govtandfonline.com For example, 3-methoxybenzohydrazide has been reacted with salicylaldehyde (B1680747) and its derivatives to produce a series of N'-(hydroxybenzylidene)-3-methoxybenzohydrazides. tandfonline.com Similarly, 4-methoxybenzohydrazide has been condensed with a range of substituted benzaldehydes. nih.gov The presence of the 3-amino group on the benzoyl ring of this compound offers an additional site for modification, although the hydrazide moiety is generally more reactive under these conditions.

The following table provides examples of reaction conditions for the synthesis of hydrazones from related benzohydrazides.

| Hydrazide | Carbonyl Compound | Solvent | Catalyst | Product Type |

| 4-Methoxybenzohydrazide | Substituted Aldehydes | Methanol | Acetic Acid | 4-Methoxybenzoylhydrazones |

| 3-Methoxybenzohydrazide | Salicylaldehyde Derivatives | Not specified | Not specified | N'-(hydroxybenzylidene)-3-methoxybenzohydrazides |

| Benzoic Hydrazide | 4-Allyloxy Benzaldehyde | Ethanol | Glacial Acetic Acid | Benzoic acid (4-allyloxy-benzylidene)-hydrazide |

The hydrazide moiety is an excellent precursor for the synthesis of five-membered heterocyclic rings through cyclocondensation reactions. By reacting this compound with appropriate bifunctional electrophiles, various important heterocycles can be constructed.

Pyrazoles: Pyrazoles can be synthesized by reacting hydrazines or hydrazides with 1,3-dicarbonyl compounds or their synthetic equivalents. organic-chemistry.org For instance, the condensation of a hydrazide with a β-ketonitrile can lead to the formation of aminopyrazoles. chim.it While direct synthesis from this compound is less common, its hydrazone derivatives can be used. For example, hydrazones can react with reagents that provide a two-carbon unit to form the pyrazole (B372694) ring.

1,2,4-Triazoles: The synthesis of 1,2,4-triazoles often involves the cyclization of thiosemicarbazide (B42300) derivatives. nepjol.inforesearchgate.net A common route starts with the conversion of the acid hydrazide to a potassium dithiocarbazinate by reacting it with carbon disulfide in the presence of potassium hydroxide. This intermediate is then cyclized with hydrazine hydrate to form a 4-amino-3-thiol-1,2,4-triazole. nepjol.info The resulting triazole can be further functionalized.

1,3,4-Oxadiazoles: 1,3,4-Oxadiazoles are frequently synthesized from acid hydrazides. A standard method involves the cyclodehydration of 1,2-diacylhydrazine intermediates, which can be formed by acylating the starting hydrazide. nih.gov Alternatively, direct conversion can be achieved by reacting the acid hydrazide with a carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃), thionyl chloride, or polyphosphoric acid. nih.govresearchgate.net Another modern approach involves reacting the hydrazide with N-isocyaniminotriphenylphosphorane. nih.gov

1,3,4-Thiadiazoles: The synthesis of 1,3,4-thiadiazoles from hydrazides typically requires a source of sulfur. A common method is to first convert the hydrazide into a thiosemicarbazide by reacting it with an isothiocyanate, or into a dithiocarbazate using carbon disulfide. These intermediates can then be cyclized under acidic or basic conditions. nih.gov For example, acylating a thiosemicarbazide followed by acid-catalyzed cyclization is a classic route to 2-amino-5-substituted-1,3,4-thiadiazoles. nih.govnih.gov Another method involves the reaction of the hydrazide with carbon disulfide in the presence of a base to form a dithiocarbazate salt, which is then cyclized with a dehydrating agent.

The this compound molecule possesses two primary nucleophilic sites amenable to acylation and sulfonylation: the primary amino group on the aromatic ring and the terminal -NH₂ group of the hydrazide moiety. The relative reactivity of these sites can be influenced by the reaction conditions.

Acylation involves the reaction with acylating agents such as acid chlorides or acid anhydrides. Generally, the terminal hydrazide nitrogen is more nucleophilic than the aromatic amine and would be expected to react preferentially, especially under neutral or slightly basic conditions. This would lead to the formation of 1,2-diacylhydrazine derivatives. These diacylhydrazines are key intermediates in the synthesis of 1,3,4-oxadiazoles, as mentioned previously. nih.gov Acylation of the aromatic amino group is also possible, although it might require more forcing conditions or protection of the more reactive hydrazide group. For example, the acylation of related anilines like p-anisidine (B42471) can be challenging and may lead to side products if not controlled carefully. researchgate.net

Sulfonylation involves the reaction with sulfonyl chlorides (e.g., tosyl chloride or benzenesulfonyl chloride) in the presence of a base like pyridine (B92270). Similar to acylation, the terminal hydrazide nitrogen is the more likely site of initial reaction, yielding N'-sulfonyl-benzohydrazide derivatives. These compounds can also serve as intermediates for further transformations.

Modifications of the Amino and Methoxy Groups on the Aromatic Ring

The presence of both an amino (-NH2) and a methoxy (-OCH3) group on the aromatic ring allows for selective chemical manipulation. The amino group serves as a nucleophile and can undergo reactions such as alkylation and acylation, while the methoxy group's ether bond can be cleaved under specific conditions.

The primary amino group at the C-3 position of the benzohydrazide (B10538) ring is a key site for derivatization through N-alkylation and N-acylation reactions. These modifications introduce alkyl or acyl moieties, respectively, altering the compound's steric and electronic properties.

N-Alkylation: The introduction of alkyl groups onto the aromatic amine can be achieved through various methods. A prominent and atom-efficient strategy is the "borrowing hydrogen" (BH) or "hydrogen autotransfer" (HT) reaction. nih.gov This method typically utilizes a metal catalyst, such as a Ruthenium complex, to facilitate the N-alkylation of aromatic amines with alcohols. nih.govrsc.org The process involves the temporary dehydrogenation of the alcohol to an aldehyde, which then condenses with the amine to form an imine. Subsequently, the metal hydride species, formed during the initial dehydrogenation, reduces the imine to yield the N-alkylated amine, with water as the only byproduct. nih.gov This approach is noted for its high selectivity and tolerance of various functional groups on the aniline ring. nih.govrsc.org While specific studies on this compound are not detailed, the general applicability of this method to a wide range of substituted anilines suggests its potential for modifying the target compound. nih.gov

Table 1: Representative Examples of N-Alkylation of Aromatic Amines using the Borrowing Hydrogen Strategy

| Amine Substrate | Alcohol | Catalyst (mol%) | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aniline | Pentan-1-ol | Ru-based complex (1.0) | Toluene, 110 °C, 24h | N-pentylaniline | 71 | nih.gov |

| 4-Fluoroaniline | Pentan-1-ol | Ru-based complex (1.0) | Toluene, 110 °C, 24h | 4-Fluoro-N-pentylaniline | 94 | nih.gov |

| Aniline | Benzyl alcohol | Ir(III) complex (1.0) | 120 °C, 24h | N-Benzylaniline | 92 | nih.gov |

| 4-Methylaniline | Benzyl alcohol | Ir(III) complex (1.0) | 120 °C, 24h | N-Benzyl-4-methylaniline | 72 | nih.gov |

N-Acylation: N-acylation is a fundamental reaction for protecting amino groups or synthesizing amides. orientjchem.org This transformation can be performed on aromatic amines using various acylating agents under different conditions. An environmentally friendly and efficient method involves the catalyst-free reaction of amines with acetic anhydride (B1165640) under solvent-free conditions, which proceeds rapidly to give high yields of the N-acylated products. orientjchem.org Another approach utilizes iodine to promote the amidation of amines with hydrazides, offering a metal-free route at room temperature. researchgate.net These methods are generally applicable to a broad range of aromatic and aliphatic amines, indicating their suitability for the acylation of the amino group in this compound. orientjchem.orgresearchgate.net

Table 2: Examples of N-Acylation of Aromatic Amines

The methoxy group (-OCH3) on the aromatic ring is an ether linkage that is generally stable but can be cleaved under specific, often harsh, conditions. This reaction, known as ether cleavage, is the primary manipulation of this functional group.

The cleavage of aryl alkyl ethers, such as the anisole-type structure in this compound, is typically achieved using strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.commasterorganicchemistry.com The reaction mechanism involves the initial protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comlibretexts.org This is followed by a nucleophilic attack by the halide ion (Br⁻ or I⁻).

For an aryl alkyl ether, the cleavage invariably occurs at the alkyl-oxygen bond. doubtnut.com The nucleophile attacks the carbon of the alkyl group (the methyl group in this case) in an SN2 reaction, as a nucleophilic attack on the sp²-hybridized carbon of the aromatic ring is energetically unfavorable. libretexts.orgyoutube.com Consequently, treating this compound with HI or HBr would yield 3-amino-4-hydroxybenzohydrazide (B1583459) and the corresponding methyl halide (methyl iodide or methyl bromide). libretexts.orgdoubtnut.com

Table 3: Predicted Ethereal Cleavage of this compound

| Reactant | Reagent | Product 1 | Product 2 | Mechanism | Reference |

|---|---|---|---|---|---|

| This compound | HI or HBr | 3-amino-4-hydroxybenzohydrazide | Methyl iodide or Methyl bromide | SN2 | masterorganicchemistry.com, libretexts.org |

Green Chemistry Approaches and Sustainable Synthesis of Benzohydrazides

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzohydrazides and their derivatives to minimize environmental impact. These approaches focus on reducing waste, using less hazardous substances, and improving energy efficiency.

One of the most effective green techniques is the use of microwave (MW) irradiation instead of conventional heating. The MW-assisted synthesis of 2-amino-N′-((thiophen-2-yl)methylene)benzohydrazide was found to produce good yields in a more eco-friendly manner compared to traditional methods. rsc.org Similarly, the synthesis of benzohydrazide from methyl benzoate (B1203000) and hydrazine hydrate can be significantly accelerated by microwave irradiation, reducing reaction times from hours to minutes. thepharmajournal.com

The use of environmentally benign solvents, particularly water, is another cornerstone of green synthesis. Protocols have been developed for the N-acylation of amines using acylbenzotriazoles in water at room temperature or with microwave assistance, resulting in high yields and simple workups. nih.gov Furthermore, performing reactions under solvent-free conditions represents an ideal green methodology. The N-acylation of various amines with acetic anhydride has been shown to be highly efficient without the need for any solvent. orientjchem.org The use of solid acid catalysts like Amberlite IR-120 H in aqueous media for condensation reactions also constitutes a green and sustainable approach. researchgate.net

Table 4: Overview of Green Chemistry Approaches in Benzohydrazide Synthesis

| Green Approach | Reaction Type | Example | Key Advantage(s) | Reference |

|---|---|---|---|---|

| Microwave Irradiation | Schiff base formation | Synthesis of 2-amino-N′-((thiophen-2-yl)methylene)benzohydrazide | Good yield, eco-friendly | rsc.org |

| Microwave Irradiation | Hydrazinolysis | Benzohydrazide from methyl benzoate and hydrazine hydrate | Reduced reaction time (2-3 min) | thepharmajournal.com |

| Aqueous Medium | N-Acylation | Acylation of amines with acylbenzotriazoles | Environmentally friendly, mild conditions, high yields | nih.gov |

| Solvent-Free | N-Acylation | Acylation of amines with acetic anhydride | No solvent waste, rapid reaction, high efficiency | orientjchem.org |

Medicinal Chemistry and Biological Activity Investigations of 3 Amino 4 Methoxybenzohydrazide and Its Derivatives

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to improve their biological activity and pharmacokinetic properties. For derivatives of 3-amino-4-methoxybenzohydrazide, these studies have primarily revolved around modifications of the hydrazide group and substitutions on the aromatic ring.

The hydrazide functional group (-CONHNH₂) of this compound is a key pharmacophore that is frequently modified to generate derivatives with enhanced biological activities. A common modification is the condensation of the hydrazide with various aldehydes and ketones to form hydrazones or Schiff bases. This transformation has been shown to be a successful strategy in the development of potent antimicrobial agents.

The formation of an azomethine group (-N=CH-) by reacting the terminal amino group of the hydrazide with aldehydes introduces a new level of structural diversity and can significantly impact the biological profile. For instance, the conversion of benzohydrazides into N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives has been explored, with some compounds showing promising antibacterial and antifungal activities. nih.gov The nature of the substituent on the aldehyde used for condensation plays a critical role in determining the antimicrobial potency.

Furthermore, the hydrazide moiety is a versatile precursor for the synthesis of various heterocyclic systems, such as 1,3,4-oxadiazoles and triazoles, which are known to possess a broad spectrum of pharmacological activities. ontosight.ainih.gov The bioactivity of hydrazide-hydrazones is well-documented, with numerous derivatives exhibiting antibacterial, antifungal, anti-inflammatory, and even anticancer properties. nih.govmdpi.comnih.gov

The following table summarizes the antimicrobial activity of some hydrazone derivatives, illustrating the impact of modifying the hydrazide moiety.

| Compound Type | Modification | Test Organism | Activity (MIC in µg/mL) | Reference |

| Isonicotinic acid hydrazide-hydrazone | Condensation with various aldehydes | S. aureus | 1.95 - 7.81 | nih.gov |

| 4-Trifluoromethylbenzoic acid hydrazide-hydrazone | Condensation with various aldehydes | Gram-positive bacteria | > Bacitracin | mdpi.com |

| 4-Aminoquinoline-benzohydrazide hybrid | Condensation with aryl aldehydes | B. subtilis | 8 | nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Substituents on the aromatic ring of this compound and its derivatives have a profound effect on their pharmacological activities. The position, number, and nature of these substituents can influence the electronic properties, lipophilicity, and steric hindrance of the molecule, all of which are crucial for its interaction with biological targets.

In studies of related benzohydrazide (B10538) derivatives, it has been observed that the presence of electron-withdrawing or electron-donating groups on the aromatic ring can modulate antimicrobial activity. For example, in a series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs, the nature of the substituent on the benzoyl ring significantly influenced their DNA gyrase inhibitory and antibacterial activities. plos.org Similarly, for 4-hydroxy-3-methoxy-benzaldehyde derived aroyl hydrazones, the presence and position of hydroxyl groups on the aromatic rings were found to be important for enhancing antimicrobial activity. rsc.org

The introduction of halogen atoms, such as bromine or chlorine, to the aromatic ring is a common strategy in medicinal chemistry to enhance biological activity, which can be attributed to their ability to form halogen bonds and increase lipophilicity. aip.org In the context of this compound, the existing amino and methoxy (B1213986) groups also play a significant role. The amino group can act as a hydrogen bond donor, while the methoxy group can influence the compound's solubility and electronic properties. mdpi.com

The table below presents data on how different substituents on the aromatic ring of benzohydrazide derivatives affect their antimicrobial efficacy.

| Base Compound | Aromatic Ring Substituent | Test Organism | Activity (MIC in µg/mL) | Reference |

| N′-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide | Various on benzoyl ring | S. aureus | 0.15 (for most potent) | plos.org |

| 4-Hydroxy-3-methoxy-benzaldehyde aroyl hydrazone | Hydroxyl groups | S. aureus, E. coli | Enhanced activity | rsc.org |

| 4-Aminoquinoline-benzohydrazide hybrid | Various on aryl aldehyde | P. aeruginosa | 128 (for most potent) | nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Conformational analysis, which studies the spatial arrangement of atoms in a molecule, is a critical aspect of understanding the interaction between a drug and its biological target. lumenlearning.comlibretexts.org The three-dimensional structure of a molecule determines its ability to fit into the binding site of an enzyme or receptor, thereby influencing its biological activity. For the derivatives of this compound, conformational preferences can be dictated by the substituents on the aromatic ring and the nature of the hydrazone linkage.

Computational methods, such as molecular docking, are often employed to predict the binding mode of these compounds with their target enzymes. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the drug-target complex. For instance, molecular docking studies of benzohydrazide derivatives with DNA gyrase have helped to rationalize their antibacterial activity by showing how they fit into the ATP-binding pocket of the enzyme. nih.govresearchgate.net

Pharmacological Target Identification and Mechanism of Action Studies

Identifying the specific pharmacological targets of a compound and elucidating its mechanism of action are crucial steps in the drug discovery process. For derivatives of this compound, research has pointed towards microbial enzymes as potential targets, with a particular focus on those involved in DNA replication.

The study of enzyme inhibition kinetics provides quantitative measures of the potency of an inhibitor and insights into its mode of action. Parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Ki) are determined to characterize the inhibitor's efficacy.

Benzohydrazide derivatives have been investigated as inhibitors of various enzymes. The mechanism of inhibition can be competitive, non-competitive, or uncompetitive, depending on whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both. This information is vital for understanding how the compound exerts its biological effect at a molecular level.

A significant body of research suggests that bacterial DNA gyrase is a key target for many antimicrobial benzohydrazide derivatives. nih.govplos.orgresearchgate.net DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair, making it an attractive target for the development of new antibiotics.

Several studies have shown that N′-benzoyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives can strongly inhibit Staphylococcus aureus and Bacillus subtilis DNA gyrase. plos.org The inhibitory activity is often correlated with the minimum inhibitory concentrations (MICs) against these bacteria, indicating that the antibacterial effect is likely due to the inhibition of DNA gyrase. plos.org Molecular docking studies have further supported this by showing that these compounds can bind to the ATP-binding site of the GyrB subunit of DNA gyrase. nih.gov

The table below lists the DNA gyrase inhibitory activity of some benzohydrazide derivatives.

| Compound | Target Enzyme | IC₅₀ (µg/mL) | Reference |

| N′-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivative (3k) | S. aureus DNA gyrase | 0.15 | plos.org |

| N′-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivative (3k) | B. subtilis DNA gyrase | 0.25 | plos.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Besides DNA gyrase, other microbial enzymes could also be potential targets for derivatives of this compound. The broad-spectrum antimicrobial activity observed for some of these compounds suggests that they may have multiple mechanisms of action or target enzymes that are conserved across different microbial species.

Enzyme Inhibition Kinetics and Binding Mechanisms [2, 5, 7, 9, 15, 17, 32, 38]

Specific Biological Activity Research Areas (Mechanistic Focus)

Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate an article on the specific chemical compound This compound and its derivatives that would adequately address the detailed outline provided.

The requested sections and subsections require in-depth, scientifically validated information on the mechanistic basis of antimicrobial and antineoplastic activities, including specific pathways for antibacterial, antifungal, antitubercular actions, as well as apoptosis induction and cell cycle arrest.

Searches for this specific compound and its direct derivatives did not yield relevant studies detailing these mechanisms. While research exists for structurally related compounds such as other benzohydrazide derivatives, the strict requirement to focus solely on this compound and its derivatives prevents the use of this information, as it would not be scientifically accurate or adhere to the provided instructions.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on this subject at this time.

Antineoplastic Activity Investigations (Cellular and Molecular Mechanisms) [3, 4, 5, 8, 9, 10, 11, 12, 17, 20, 23, 29, 36, 38]

Anti-Angiogenic Potential (Mechanistic Aspects)

Detailed mechanistic studies focusing specifically on the anti-angiogenic potential of this compound derivatives are not extensively documented in the currently available scientific literature. While research into related benzimidazole (B57391) and cinnamic acid derivatives shows inhibition of pathways involving vascular endothelial growth factor (VEGF) signaling and fibroblast growth factor receptor-1 (FGFR-1), specific data on the mechanisms for direct derivatives of this compound remains an area for future investigation.

Anti-inflammatory and Immunomodulatory Research (Mechanistic Insights)

Comprehensive research detailing the specific mechanistic insights into the anti-inflammatory and immunomodulatory activities of this compound derivatives is limited in the reviewed literature. Studies on other hydrazide-containing heterocyclic compounds, such as isoxazole (B147169) derivatives, have shown regulatory effects on lymphocyte proliferation and the production of key inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). However, dedicated studies to elucidate the precise pathways affected by this compound derivatives are not yet available.

Antioxidant Activity Evaluation (Mechanistic Pathways)

Derivatives of the this compound scaffold have been the subject of antioxidant activity evaluation, primarily through their ability to act as free radical scavengers. The primary mechanistic pathway investigated is the compound's ability to donate a hydrogen atom to stabilize reactive oxygen species (ROS).

Research on a series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives demonstrated significant antioxidant properties when tested using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. This assay measures the ability of a compound to decolorize the stable DPPH radical. Several derivatives, including hydrazones bearing naphthalene (B1677914) and thiophene (B33073) moieties, as well as those with an isoindoline-1,3-dione group, showed potent activity. Notably, the antioxidant capacity of some of these derivatives was found to be significantly higher than that of ascorbic acid (Vitamin C), a well-established antioxidant standard.

| Derivative Name | Relative Antioxidant Activity (vs. Ascorbic Acid) | Reference |

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | ~1.4 times higher | |

| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | ~1.4 times higher | |

| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-2-yl)ethylidene)propanehydrazide | Approximately equal to ascorbic acid | |

| Hydrazone derivative with a thiophene moiety | 1.26 times higher |

Antiviral Activity Studies (Mechanisms)

Investigations into the antiviral properties of this chemical class have identified a key mechanism against the Hepatitis B virus (HBV). A novel derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126) (coded as IMB-0523), synthesized from a 3-amino-4-methoxybenzoic acid precursor, has shown potent anti-HBV activity.

The primary mechanism of action for this derivative is its ability to increase the intracellular levels of APOBEC3G (A3G). A3G, or apolipoprotein B mRNA editing enzyme catalytic polypeptide-like 3G, is a host defense factor known to inhibit the replication of various viruses, including HBV. It can be packaged into HBV nucleocapsids and suppress viral DNA reverse transcription. By upregulating A3G, the compound effectively enhances the host's innate antiviral response. This mechanism is distinct from many current anti-HBV drugs, suggesting a potential new avenue for treatment. The derivative demonstrated efficacy against both wild-type and drug-resistant strains of HBV in vitro.

| Compound | Target Virus | In Vitro IC₅₀ (Wild-Type) | In Vitro IC₅₀ (Drug-Resistant) | Mechanism of Action | Reference |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) | Hepatitis B Virus (HBV) | 1.99 µM | 3.30 µM | Increases intracellular levels of APOBEC3G (A3G) | |

| Lamivudine (3TC) | Hepatitis B Virus (HBV) | 7.37 µM | >440 µM | Nucleoside analogue reverse-transcriptase inhibitor |

Antiparasitic Activity Studies (Mechanisms)

Specific studies detailing the mechanisms of antiparasitic action for derivatives of this compound were not identified in the reviewed scientific literature. Research in this area appears to be limited or not yet published.

Quorum Sensing Inhibition Studies

Investigations into the potential of this compound derivatives to act as quorum sensing inhibitors are not described in the available literature. While quorum sensing inhibition is a significant area of research for developing novel antimicrobials, this specific class of compounds has not yet been a focus of such studies.

Computational and Theoretical Chemistry Applications in 3 Amino 4 Methoxybenzohydrazide Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of 3-amino-4-methoxybenzohydrazide, might interact with a biological target, typically a protein receptor.

Molecular docking simulations are crucial for identifying the specific binding sites and modes of interaction between a ligand and its target protein. These studies can reveal the key amino acid residues within the protein's active site that are involved in the interaction.

For instance, in a study involving a derivative, (E)-N'-(4-Bromobenzylidene)-3-methoxybenzohydrazide, molecular docking was used to analyze its interaction with the InhA protein from Mycobacterium tuberculosis, a key enzyme in fatty acid synthesis. fupress.net The analysis predicted the binding modes and orientation of the compound within the active site of the InhA protein. fupress.net Docking studies on other complex molecules have similarly shown that ligands can bind within active sites through a combination of hydrogen bonds and hydrophobic interactions. nih.gov For example, s-triazine derivatives incorporating an amino methoxy (B1213986) chalcone structure were shown to interact with 22 different amino acids in the binding site of the Epidermal Growth Factor Receptor (EGFR). fip.org Visualizing these interactions helps in understanding the structural basis of the ligand's activity and provides a foundation for designing more potent inhibitors. fip.org

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target, which is often represented by a scoring function. fupress.net This score estimates the strength of the interaction, with lower energy values typically indicating a more stable and favorable binding.

In the study of (E)-N'-(4-Bromobenzylidene)-3-methoxybenzohydrazide, a CDocker energy score of –27.28 was calculated for its interaction with the InhA protein, indicating a strong binding affinity. fupress.net Similarly, docking studies of 3-methoxy flavone derivatives against the estrogen receptor alpha (ER-α) yielded binding energies as low as -10.14 kcal/mol. nih.gov These predicted affinities are critical in the early stages of drug discovery for ranking and prioritizing candidate molecules for further experimental testing. nih.gov The accuracy of these predictions is often validated by comparing them with experimental data when available.

| Compound Type | Protein Target | Predicted Binding Affinity/Score | Key Interacting Residues |

|---|---|---|---|

| (E)-N'-(4-Bromobenzylidene)-3-methoxybenzohydrazide | InhA (M. tuberculosis) | -27.28 (CDocker Energy) | LYS:165 |

| 3-methoxy flavone derivative (Cii) | ER-α | -10.14 kcal/mol | Not specified |

| Imidazothiadiazole derivative (7g) | TGF-β Type I Receptor Kinase | -7.012 kcal/mol | S280, Y282, A230, K232, L260, V219, A350, L340, I211 |

| Pyrazole-carboxamide derivative (6a) | Human Carbonic Anhydrase I (hCA I) | -9.3 kcal/mol | Not specified |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are developed by correlating variations in the structural features of molecules with their measured biological activities. ijcrt.org For benzohydrazide (B10538) derivatives, 3D-QSAR models have been successfully generated to predict antimicrobial activity. These models are built using a "training set" of molecules with known activities and then validated using a "test set" to ensure their predictive power. nih.gov

The quality of a QSAR model is often assessed by statistical metrics such as the coefficient of determination (r²) and the cross-validated coefficient (q²). For a series of Aurora B kinase inhibitors, a 3D-QSAR model yielded a q² of 0.605 and a predictive r² (r²_pred) of 0.826, indicating a robust and predictive model. nih.gov Such models are invaluable for screening virtual libraries of compounds and prioritizing the synthesis of new derivatives with potentially enhanced activities. researchgate.net

| Compound Class | Target Activity | Model Type | q² | r²_pred |

|---|---|---|---|---|

| p-hydroxy benzohydrazide derivatives | Antimicrobial | 3D-QSAR (PCR) | Significant (value not specified) | Significant (value not specified) |

| MK-0457 derivatives | Aurora B Kinase Inhibition | 3D-QSAR (CoMSIA) | 0.605 | 0.826 |

| GSK1070916 derivatives | Aurora B Kinase Inhibition | 3D-QSAR | 0.52 | 0.798 |

| SNS-314 derivatives | Aurora B Kinase Inhibition | 3D-QSAR | 0.582 | 0.971 |

QSAR models rely on molecular descriptors, which are numerical values that characterize the chemical structure of a molecule. ijcrt.org These can include physicochemical properties (e.g., hydrophobicity, electronic properties) and topological or 3D features. ijcrt.orgfrontiersin.org In 3D-QSAR, these descriptors are often steric and electrostatic field values calculated at different points on a grid surrounding the aligned molecules.

For a series of aryl benzoyl hydrazide derivatives, descriptors related to the frequency of carbon-nitrogen atom pairs at specific topological distances (B07[C-N]) and 2D pharmacophoric features (CATS2D) were found to be significant. frontiersin.org For example, a positive correlation with the descriptor B07[C-N] indicated that a topological distance of 7 bonds between a carbon and a nitrogen atom was favorable for antiviral activity. Conversely, a negative correlation with the descriptor F08[C-C] suggested that a distance of 8 bonds between two carbon atoms was detrimental to the activity. frontiersin.org By analyzing these correlations, researchers can identify the key structural features that drive biological activity, guiding the rational design of more potent compounds.

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. indexcopernicus.com These methods can accurately predict molecular geometries, vibrational frequencies (FT-IR), and NMR chemical shifts, which can be compared with experimental data to confirm the structure of synthesized compounds like benzohydrazide derivatives. vensel.orgnih.gov

DFT calculations using the B3LYP functional and a 6-31G(d,p) basis set are commonly employed to obtain optimized molecular structures and predict electronic properties. indexcopernicus.com These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The HOMO-LUMO energy gap is an important indicator of a molecule's chemical stability and reactivity. semanticscholar.org Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack. indexcopernicus.com These theoretical predictions provide a deeper understanding of a molecule's intrinsic properties and support the interpretation of experimental spectroscopic data. semanticscholar.orgrsc.org

| Calculation Method | Predicted Property | Significance in Research |

|---|---|---|

| DFT (e.g., B3LYP/6-31G*) | Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule. |

| DFT/Vibrational Analysis | FT-IR and Raman Frequencies | Aids in the interpretation and assignment of experimental vibrational spectra. |

| DFT/GIAO Method | ¹H and ¹³C NMR Chemical Shifts | Helps confirm molecular structure by comparing calculated vs. experimental NMR data. |

| DFT | HOMO-LUMO Energies | Indicates chemical reactivity and stability; the energy gap is a key descriptor. |

| DFT | Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts reactive sites for intermolecular interactions. |

Electronic Structure Analysis (HOMO-LUMO)

The electronic properties of this compound and related compounds are frequently analyzed using frontier molecular orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller energy gap generally signifies higher reactivity and lower stability.

Theoretical calculations, often performed using Density Functional Theory (DFT) at levels such as B3LYP/6-311G++(d,p), provide the energies of these orbitals. nih.gov For derivatives of this compound, the HOMO is typically located over the benzohydrazide moiety, indicating its role as the primary electron donor. Conversely, the LUMO is often distributed across the entire molecule, suggesting its capacity to act as an electron acceptor. nih.gov These analyses are crucial for predicting how the molecule will interact with other chemical species and for understanding its electronic transition properties.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.21 |

| ELUMO | -1.89 |

| Energy Gap (ΔE) | 4.32 |

Conformational Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its conformation. By calculating the potential energy surface, researchers can identify the global minimum energy conformation, which is the most likely structure of the molecule. This is essential for understanding its physical and chemical properties.

For molecules containing flexible single bonds, such as this compound, conformational analysis is particularly important as rotation around these bonds can lead to different spatial arrangements of the atoms (conformational isomers). escientificpublishers.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to optimize the geometry of various possible conformers and determine their relative stabilities. semanticscholar.org The results of these analyses provide valuable information on bond lengths, bond angles, and dihedral angles, which are critical for understanding the molecule's shape and how it might interact with biological targets. For instance, in related structures, the planarity or twisting of different ring systems can significantly influence the molecule's biological activity. escientificpublishers.com

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov In the context of this compound research, MD simulations are instrumental in evaluating the stability of a complex formed between a ligand (a derivative of the compound) and a protein target. These simulations provide a dynamic view of the interactions at the atomic level, which is crucial for drug discovery and design. nih.gov

By simulating the ligand-protein complex in a virtual environment that mimics physiological conditions (e.g., in a water box with ions), researchers can observe how the ligand binds to the protein's active site and how the complex behaves over a period of nanoseconds or even microseconds. nih.govd-nb.info Key parameters analyzed during MD simulations include root-mean-square deviation (RMSD) to assess conformational stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the number of hydrogen bonds formed between the ligand and protein. frontiersin.org Stable and long-lasting interactions observed in these simulations suggest a higher binding affinity and a more promising drug candidate.

De Novo Drug Design and Virtual Screening Efforts

Computational approaches like de novo drug design and virtual screening are pivotal in the early stages of drug discovery involving scaffolds like this compound. De novo design involves the creation of novel molecular structures from scratch, guided by the structural information of the target protein's binding site. biorxiv.org This allows for the generation of compounds with potentially high affinity and specificity.

Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are most likely to bind to a specific biological target. nih.gov This process can be either structure-based, where the 3D structure of the target is known, or ligand-based, where a set of known active molecules is used to guide the search. ymerdigital.com For derivatives of this compound, these techniques have been employed to identify potential inhibitors for targets such as Epidermal Growth Factor Receptor (EGFR). ymerdigital.com The most promising candidates from these computational efforts are then prioritized for chemical synthesis and experimental validation. nih.govnih.gov

Coordination Chemistry and Metal Complexation Studies of 3 Amino 4 Methoxybenzohydrazide

Catalytic Applications of 3-amino-4-methoxybenzohydrazide Metal Complexes

There is no available research data on the use of this compound metal complexes as catalysts in organic transformations. Consequently, no data tables or detailed research findings can be provided for this section.

There is no available research data detailing the role of this compound metal complexes in the synthesis or stabilization of nanoparticles. Therefore, no data tables or specific research findings can be presented for this subsection.

Analytical Methodologies for Research on 3 Amino 4 Methoxybenzohydrazide and Its Derivatives in Complex Systems

Chromatographic Separation Techniques for Purity and Reaction Monitoring

Chromatography is indispensable for separating components from a mixture, making it a cornerstone for assessing product purity and tracking reaction conversion in the synthesis of 3-amino-4-methoxybenzohydrazide derivatives.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purification and purity assessment of benzohydrazide (B10538) derivatives. Method development typically focuses on reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. For instance, a common setup involves a C18 column with a gradient elution system. nih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile, with the gradient adjusted to achieve optimal separation. nih.govrsc.org

Given that this compound and many of its derivatives possess an amino group, derivatization with fluorogenic reagents such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) can be employed. koreascience.krresearchgate.net This process enhances detection sensitivity, particularly for fluorescence detectors. koreascience.kr Furthermore, for chiral derivatives, specialized chiral stationary phases (CSPs) are required to resolve enantiomers. Polysaccharide-based CSPs, like amylose (B160209) tris(3,5-dimethylphenylcarbamate), have demonstrated excellent enantioselectivity for derivatized amino compounds. koreascience.kr

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase SB-C18 (e.g., 150 mm × 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Gradient elution with Water (Solvent A) and Acetonitrile (Solvent B) | nih.gov |

| Flow Rate | 1.0 mL/min | koreascience.kr |

| Temperature | 30 °C | nih.gov |

| Detection | UV (e.g., 337 nm) or Fluorescence (e.g., Ex: 470 nm, Em: 530 nm after derivatization) | rsc.orgkoreascience.kr |

| Chiral Stationary Phase (Example) | Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) | koreascience.kr |

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective tool for monitoring the progress of synthesis reactions in real-time. nih.govresearchgate.net It is routinely used to ascertain the completion of a reaction by observing the consumption of starting materials and the concurrent formation of the desired product. ekb.eg The purity of reaction products can also be initially assessed using TLC. biointerfaceresearch.com

The process typically involves spotting the reaction mixture on a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a suitable mobile phase, often a mixture of solvents like ethanol (B145695) and chloroform. biointerfaceresearch.com Visualization of the separated spots is commonly achieved under UV light or by using chemical staining agents. nih.govbiointerfaceresearch.com For compounds containing amino groups, a ninhydrin (B49086) stain can be particularly effective. nih.gov

| Application | Methodology | Reference |

|---|---|---|

| Reaction Monitoring | Tracking the disappearance of reactant spots and appearance of product spots over time. | ekb.eg |

| Purity Check | Identifying the number of components in a sample; a single spot suggests high purity. | biointerfaceresearch.com |

| Stationary Phase | Silica gel plates (e.g., Silufol UV-254). | biointerfaceresearch.com |

| Mobile Phase (Example) | Ethanol–chloroform (1:10). | biointerfaceresearch.com |

| Visualization | UV light or chemical stains (e.g., KMnO₄, ninhydrin). | nih.gov |

Spectroscopic Detection and Quantification Methods in Research Contexts

Spectroscopic methods are fundamental for identifying functional groups, elucidating molecular structures, and quantifying compounds in various studies.

UV-Visible spectrophotometry is a valuable technique for following reaction progress, especially when there is a significant change in the chromophoric system between reactants and products. researchgate.net The formation or modification of conjugated systems in this compound derivatives during a reaction can be monitored by tracking the absorbance at a specific wavelength. researchgate.net The spectra of parent compounds and their products are often distinct, allowing for both qualitative and quantitative analysis. researchgate.net For example, aromatic amines structurally related to the target compound, such as 3-aminobenzoic acid, exhibit distinct absorption maxima that can serve as a reference. sielc.com

| Compound | Absorption Maxima (λmax) | Reference |

|---|---|---|

| 3-Aminobenzoic Acid | 194 nm, 226 nm, 272 nm | sielc.com |

| 4-Aminobenzaldehyde | ~310 nm | researchgate.net |

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential tool for the functional group analysis of this compound and its derivatives. It works by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the bonds present. This allows for the direct confirmation of key functional groups. derpharmachemica.com The spectra of benzohydrazide derivatives show characteristic absorption bands that confirm their molecular structure. biointerfaceresearch.comderpharmachemica.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amine/Amide (N-H) | Stretching | 3432 - 3227 | derpharmachemica.com |

| Carbonyl (C=O) | Stretching | 1637 - 1600 | derpharmachemica.com |

| Iminé (C=N) | Stretching (in Schiff base derivatives) | 1511 - 1497 | derpharmachemica.com |

| Aromatic (C=C) | Stretching | ~1600 - 1450 | ekb.eg |

| Ether (Ar-O-CH₃) | Asymmetric Stretching | ~1250 | Generic |

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is the most powerful and definitive technique for the complete structural elucidation of novel derivatives of this compound. derpharmachemica.com ¹H NMR provides detailed information about the chemical environment, number, and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule. derpharmachemica.commdpi.com The chemical shifts, coupling constants, and integration of the signals are used to piece together the precise molecular structure. Data from closely related structures, such as 3-amino-4-methoxybenzanilide (B94723), provide a clear example of the detailed information that can be obtained. chemicalbook.com

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 9.92 | s (singlet) | 1H | NH (amide) | chemicalbook.com |

| 7.74 | d (doublet) | 2H | PhH (Aniline ring) | chemicalbook.com |

| 7.32 | m (multiplet) | 2H | PhH (Aniline ring) | chemicalbook.com |

| 7.21 | d (doublet) | 2H | PhH (Benzamide ring) | chemicalbook.com |

| 7.06 | m (multiplet) | 1H | PhH (Benzamide ring) | chemicalbook.com |

| 6.88 | d (doublet) | 1H | PhH (Benzamide ring) | chemicalbook.com |

| 4.90 | br s (broad singlet) | 2H | NH₂ (amino) | chemicalbook.com |

| 3.83 | s (singlet) | 3H | OCH₃ (methoxy) | chemicalbook.com |

X-ray Diffraction Analysis for Crystal Structure Determination of Derivatives

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of molecules. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, which is crucial for understanding its chemical reactivity and biological activity.

For derivatives of this compound, such as Schiff bases or metal complexes, XRD analysis reveals the geometry around the azomethine (-C=N-) group and the planarity of the molecule. The crystal structure of a nickel(II) complex of a Schiff base derived from (Z)-N′-(4-methoxybenzylidene)benzohydrazide showed that the ligand coordinates to the metal in its enol form. mdpi.com The bond distances and angles within the benzoyl and benzylidene moieties provide a basis for comparison with other related structures.

The crystal structure of 4-methoxybenzohydrazide itself has been determined, showing an orthorhombic crystal system. nih.gov In the crystal lattice, molecules are often linked by intermolecular hydrogen bonds, forming chains or more complex networks. The presence of the amino group in this compound derivatives would be expected to play a significant role in the hydrogen bonding network of their crystal structures.

The conformation of Schiff base derivatives, particularly the torsion angles between the aromatic rings, is a key feature determined by XRD. This conformation can be influenced by steric and electronic effects of the substituents on the aromatic rings. For example, the crystal structure of a giant s-triazine bis-Schiff base revealed an orthorhombic crystal system with specific intermolecular contacts that stabilize the crystal packing. mdpi.com

Table 2: Crystallographic Data for Related Hydrazide and Schiff Base Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| (Z)-N'-((4-methoxybenzylidene)benzohydrazide-Nickel(II) Complex | - | - | Ligand in enol form, square planar coordination | mdpi.com |

| 4-Methoxybenzohydrazide | Orthorhombic | Pca2₁ | Planar phenyl group and hydrazide moiety | nih.gov |

| s-Triazine bis-Schiff Base | Orthorhombic | Pbca | Stabilized by intramolecular O-H···N hydrogen bonds | mdpi.com |

| Bromo and methoxy (B1213986) substituted Schiff base metal complexes | - | - | Octahedral geometry around the metal centers | nih.gov |

Potential Applications Beyond Medicinal Chemistry

Material Science Applications and Functional Materials Development

The inherent properties of 3-amino-4-methoxybenzohydrazide, such as its capacity for hydrogen bonding, metal chelation, and participation in polymerization reactions, open up possibilities for its use in the development of advanced materials.

The molecular structure of this compound is well-suited for applications in both polymer and supramolecular chemistry. The amino group can be a site for electropolymerization, similar to other aminobenzoic acids, leading to the formation of conductive polymer films. nih.gov Such polymers are of significant interest for their electronic properties and potential use in various electrochemical applications. nih.gov For instance, electrochemical sensors with polymeric films are a burgeoning area of research in modern electroanalysis. nih.gov

In the realm of supramolecular chemistry, the hydrazide and amino moieties are excellent candidates for forming extensive hydrogen-bonding networks. These non-covalent interactions are the driving force behind the self-assembly of molecules into larger, ordered structures. mdpi.commdpi.com Carboxylic acids, for example, are known to form hydrogen bonds with coformers like pyridine (B92270) and amine derivatives to create supramolecular assemblies. mdpi.com By carefully selecting co-formers, it is conceivable to design and construct novel supramolecular architectures with this compound, leading to materials with tailored properties such as gels, liquid crystals, or porous frameworks. The co-assembly of amino acids with metal ions has been shown to form ordered nanostructures and soft materials. mdpi.com

Derivatives of hydrazones and aminobenzoic acids have demonstrated significant promise in the development of chemosensors and biosensors. These sensors rely on the specific interaction of the sensor molecule with a target analyte, which in turn produces a measurable signal, such as a change in color or fluorescence. researcher.lifenih.govchemisgroup.us The hydrazide group in this compound can be readily condensed with aldehydes or ketones to form hydrazone derivatives. These derivatives often exhibit selective binding towards specific metal ions. researcher.lifenih.gov For example, a new Schiff base receptor synthesized from isonicotinic hydrazide and 2,4-dihydroxybenzaldehyde (B120756) showed excellent selectivity and sensitivity towards Cu2+ and Al3+ ions. rsc.org

The development of fluorescent chemosensors is a particularly active area of research due to their high sensitivity. nih.gov The introduction of a thio/carbazide group to sensor molecules has been shown to enhance binding with transition and heavy metals. nih.gov The functional groups present in this compound make it a promising platform for the design of new "turn-on" or "turn-off" fluorescent sensors for a variety of analytes.

Furthermore, polymers derived from aminobenzoic acids have been successfully employed as the sensitive layer in electrochemical sensors. nih.govresearchgate.net These sensors have been used for the detection of a range of substances, including pesticides and melamine (B1676169) in milk. researchgate.net A voltammetric sensor based on electropolymerized 4-aminobenzoic acid has been developed for the simultaneous determination of synthetic food azo dyes. nih.gov

Table 1: Examples of Hydrazone-Based Chemosensors and their Analytes

| Sensor Base | Analyte(s) | Detection Method | Reference |

| Isonicotinic hydrazide derivative | Cu2+, Al3+ | Colorimetric, Fluorometric | rsc.org |

| Naphthalen-2-yl-N′-(2-hydroxybenzoyl)benzohydrazonate | Fe3+, Na+ | UV-vis, Fluorescence | researcher.life |

| Benzofuran glycinamide-based chemosensor | Fe3+ | "Turn-off" Fluorescence | chemisgroup.us |

| Benzofuran functionalized chemosensor | Zn2+ | "Turn-on" Fluorescence | chemisgroup.us |

The development of materials with specific optical and electronic properties is crucial for the advancement of optoelectronic devices. The same features that make this compound derivatives interesting for chemosensing, such as fluorescence and the ability to form conductive polymers, also suggest their potential in optoelectronics.

Conducting polymers are a key component in many organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (solar cells). The ability to form conductive polymers from aminobenzoic acid monomers indicates that polymers derived from this compound could exhibit useful electronic properties. nih.gov The photoluminescence properties of benzofuran-based fluorescent dye molecules have been tested in various solvents and within a polymer matrix, showing a large Stokes shift which is beneficial for optical sensor design. chemisgroup.us This highlights the potential for tuning the photophysical properties of materials derived from this compound for specific optoelectronic applications.

Organic Reagent and Catalyst Development

Beyond its role as a building block for materials, this compound and its close analogs have potential as reagents and catalysts in organic synthesis. The amino and hydrazide groups can participate in a variety of chemical transformations.

A related compound, 3-amino-4-methoxybenzanilide (B94723), is an important intermediate in the dye industry, used in the synthesis of organic pigments such as Pigment Red 31, 32, 146, 147, 150, and 176. google.com This underscores the utility of the 3-amino-4-methoxybenzoyl scaffold in the production of fine chemicals. The synthesis of 3-amino-4-methoxyacetanilide, another related intermediate for disperse dyes, has been achieved through catalytic hydrogenation using a Raney nickel catalyst. google.com This suggests that this compound could also serve as a precursor in the synthesis of various dyes and pigments.

The hydrazide functional group is known to participate in a range of cyclization reactions to form heterocyclic compounds, which are a cornerstone of many pharmaceuticals and functional materials. For example, 1,3,4-thiadiazole (B1197879) derivatives can be synthesized from the cyclization of thiosemicarbazides. nih.gov This reactivity profile suggests that this compound could be a valuable starting material for the synthesis of novel heterocyclic systems with interesting biological or material properties.

Future Research Directions and Emerging Trends in 3 Amino 4 Methoxybenzohydrazide Research

The landscape of medicinal chemistry is in a constant state of evolution, driven by technological advancements and a deeper understanding of biological processes. For the chemical compound 3-amino-4-methoxybenzohydrazide and its derivatives, the future of research is poised to explore innovative strategies to enhance their therapeutic potential. These emerging trends range from the integration of computational methods to the development of novel synthetic pathways and the exploration of new biological applications.

Q & A

Q. What are the standard synthetic protocols for 3-amino-4-methoxybenzohydrazide, and how can reaction conditions be optimized?

A common approach involves condensation of 4-methoxybenzaldehyde derivatives with hydrazine or substituted hydrazines. For example, hydrazinopyridine derivatives react with aldehydes (e.g., 4-benzyloxy-3-methoxybenzaldehyde) in ethanol under acidic catalysis (e.g., acetic acid) to form hydrazide intermediates . Optimization includes adjusting stoichiometry, solvent polarity, and reaction time. Monitoring via TLC and purification via recrystallization or vacuum filtration are critical for yield improvement (91% yield reported in analogous syntheses) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- FTIR : Confirms hydrazide C=O stretches (~1596 cm⁻¹) and N-H vibrations (~3198 cm⁻¹) .

- NMR : ¹H NMR identifies methoxy protons (~δ 3.84 ppm) and aromatic resonances; ¹³C NMR verifies carbonyl carbons (~δ 157 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated as 334.1556, observed 334.1553) .

Q. How can purity and reaction progress be monitored during synthesis?

Use TLC with dichloromethane-based mobile phases and UV visualization. HPLC with reverse-phase columns provides quantitative purity assessment. Melting point analysis (e.g., 175–176°C for analogous hydrazides) ensures consistency .

Advanced Research Questions

Q. How can structural contradictions between computational models and experimental data (e.g., NMR/X-ray) be resolved?

Combine multiple techniques:

- X-ray crystallography : Resolve dihedral angles (e.g., 6.86° between aromatic rings) and hydrogen-bonding networks (N–H⋯O, O–H⋯O) .

- DFT calculations : Compare optimized geometries with experimental bond lengths/angles. SHELX software refines crystallographic data and resolves discrepancies .

- Dynamic NMR : Detect conformational flexibility in solution that static X-ray structures may miss .

Q. What strategies are effective for derivatizing this compound into bioactive heterocycles?

- Oxidative cyclization : Sodium hypochlorite in ethanol converts hydrazides to triazolopyridines (e.g., [1,2,4]triazolo[4,3-a]pyridines) .

- Coordination chemistry : React with vanadium or transition metals to form complexes studied for insulin-mimetic or anticancer activity .

- Schiff base formation : Condense with aldehydes (e.g., 3-ethoxy-4-hydroxybenzaldehyde) to generate hydrazone derivatives for crystallographic studies .

Q. How do substituent modifications (e.g., methoxy vs. ethoxy) impact bioactivity?

- Electron-donating groups (e.g., methoxy) enhance electron density on the aromatic ring, affecting ligand-protein interactions.

- Steric effects : Bulkier substituents (e.g., benzyloxy) may hinder binding to enzyme active sites.

- Comparative assays (e.g., enzyme inhibition, cytotoxicity) using analogs with varying substituents are critical .

Methodological Challenges

Q. How can low solubility of this compound in aqueous media be addressed for biological assays?

- Use DMSO as a co-solvent (≤1% v/v to avoid cytotoxicity).

- Synthesize hydrophilic derivatives (e.g., sulfonated or glycosylated analogs) .

- Formulate as hydrochloride salts to enhance solubility, as seen in related benzamide studies .

Q. What experimental designs mitigate hydrolysis of the hydrazide moiety during storage or reaction?

- Store under inert atmosphere (N₂/Ar) at –20°C.

- Avoid prolonged exposure to acidic/basic conditions.

- Use aprotic solvents (e.g., DMF, acetonitrile) for reactions .

Data Analysis and Reporting

Q. How should researchers document crystallographic data for reproducibility?

Q. What statistical methods are suitable for analyzing dose-response relationships in bioactivity studies?

- Fit data to sigmoidal curves (e.g., Hill equation) to calculate IC₅₀ values.

- Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.